Propionylcholine p-Toluenesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propionylcholine p-Toluenesulfonate can be synthesized through the reaction of propionylcholine with p-toluenesulfonic acid. The reaction typically involves the esterification of propionylcholine with p-toluenesulfonic acid under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or chloroform, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Propionylcholine p-Toluenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted compounds, depending on the type of reaction and reagents used .
Scientific Research Applications
Propionylcholine p-Toluenesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It is employed in studies related to cholinergic signaling and enzyme activity.
Industry: It is used in the production of various biochemical reagents and catalysts
Mechanism of Action
The mechanism of action of Propionylcholine p-Toluenesulfonate involves its interaction with cholinergic receptors and enzymes. It acts as a substrate for cholinesterase enzymes, leading to the modulation of cholinergic signaling pathways . The compound’s molecular targets include acetylcholine receptors and cholinesterase enzymes, which play crucial roles in neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- Acetylcholine p-Toluenesulfonate
- Butyrylcholine p-Toluenesulfonate
- Choline p-Toluenesulfonate
Uniqueness
Propionylcholine p-Toluenesulfonate is unique due to its specific structure, which allows it to interact with cholinergic receptors and enzymes in a distinct manner compared to other similar compounds. Its unique ester linkage and sulfonate group contribute to its specific biochemical properties and applications .
Properties
IUPAC Name |
4-methylbenzenesulfonate;trimethyl(2-propanoyloxyethyl)azanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO2.C7H8O3S/c1-5-8(10)11-7-6-9(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-7H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWHHEJZLZTUQT-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC[N+](C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659941 |
Source
|
Record name | N,N,N-Trimethyl-2-(propanoyloxy)ethan-1-aminium 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1866-13-3 |
Source
|
Record name | N,N,N-Trimethyl-2-(propanoyloxy)ethan-1-aminium 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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